

In-Depth Technical Guide: Methyl 3-oxooctadecanoate (CAS No. 14531-34-1)

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Compound of Interest		
Compound Name:	Methyl 3-oxooctadecanoate	
Cat. No.:	B089248	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Methyl 3-oxooctadecanoate**, a beta-keto ester with the Chemical Abstracts Service (CAS) number 14531-34-1.[1][2] Included herein are its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its role within the biological context of fatty acid metabolism. This document aims to serve as a valuable resource for professionals in research and drug development by presenting key data in a structured format and visualizing relevant biochemical pathways.

Chemical and Physical Properties

Methyl 3-oxooctadecanoate is a long-chain fatty acid ester characterized by a ketone group at the beta position relative to the ester carbonyl. This structural feature is pivotal to its chemical reactivity and biological function.



Property	Value	Reference
CAS Number	14531-34-1	[1][2]
Molecular Formula	С19Н36О3	[2]
Molecular Weight	312.49 g/mol	[2]
Melting Point	49.2 °C	[2]
Synonyms	Methyl palmitoyl acetate, 3- Ketostearic acid methyl ester, 3-Oxooctadecanoic acid methyl ester	[1]

Experimental Protocols Synthesis of Methyl 3-oxooctadecanoate via Claisen Condensation

The synthesis of **Methyl 3-oxooctadecanoate** can be achieved through a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. The following protocol is adapted from established methodologies for the preparation of β -keto esters.

Materials:

- Methyl palmitate
- · Methyl acetate
- Sodium methoxide (NaOMe)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Hydrochloric acid (HCI), dilute aqueous solution
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium chloride (NaCl) solution (brine)



- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Organic solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).
- Base Suspension: Anhydrous diethyl ether or THF is added to the flask, followed by the careful addition of sodium methoxide to form a suspension.
- Ester Addition: A mixture of methyl palmitate and methyl acetate is added dropwise to the stirred suspension of sodium methoxide at room temperature.
- Reaction: The reaction mixture is then gently refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Quenching: After the reaction is complete, the mixture is cooled in an ice bath, and the
 excess sodium methoxide is neutralized by the slow addition of a dilute aqueous solution of
 hydrochloric acid until the solution is acidic.
- Extraction: The aqueous layer is separated, and the organic layer is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by distillation under reduced pressure to yield pure Methyl 3-oxooctadecanoate.

Spectroscopic Data

While specific, experimentally-derived spectra for **Methyl 3-oxooctadecanoate** are not readily available in public databases, the expected spectral characteristics can be inferred from its



structure and data from similar compounds.

- ¹³C NMR Spectroscopy: A study by A.P. Tulloch in the Canadian Journal of Chemistry (1977) provides a comprehensive analysis of the ¹³C NMR spectra of all 16 isomers of methyl oxooctadecanoate. For **Methyl 3-oxooctadecanoate**, the key resonances would be the carbonyl carbons of the ketone and ester groups, and the methylene carbon flanked by these two groups.
- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet), the methylene protons alpha to the ester carbonyl (a singlet), the methylene protons alpha to the ketone carbonyl (a triplet), and a complex multiplet for the long alkyl chain.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by two strong absorption bands in the carbonyl region (typically 1700-1750 cm⁻¹), corresponding to the C=O stretching vibrations of the ketone and the ester functional groups.
- Mass Spectrometry: The mass spectrum would likely show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including McLafferty rearrangement and cleavage alpha to the carbonyl groups.

Biological Significance: Role in Fatty Acid Metabolism

Methyl 3-oxooctadecanoate is a structural analog of β -ketoacyl-CoA, a key intermediate in the mitochondrial beta-oxidation of fatty acids. This metabolic pathway is a major source of energy for many organisms.

The Beta-Oxidation Pathway

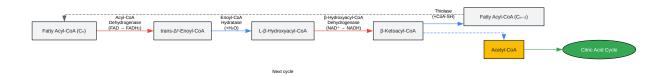
The beta-oxidation of fatty acids is a cyclical process that sequentially shortens the fatty acid chain by two carbons in each cycle, releasing acetyl-CoA, NADH, and FADH₂. These products then enter the citric acid cycle and the electron transport chain to generate ATP.

The core steps of beta-oxidation are:



- Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons.
- Hydration: An enoyl-CoA hydratase adds a hydroxyl group to the beta carbon.
- Oxidation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, forming a β-ketoacyl-CoA.
- Thiolysis: A thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

The diagram below illustrates the workflow of the fatty acid beta-oxidation spiral.



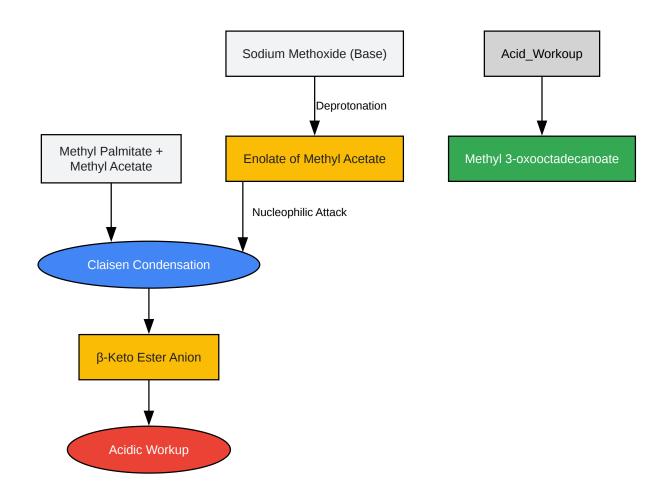
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Figure 1. The mitochondrial fatty acid beta-oxidation spiral.

Logical Relationship in Synthesis

The synthesis of **Methyl 3-oxooctadecanoate** is a practical application of the Claisen condensation, a cornerstone reaction in organic synthesis for the formation of β -keto esters. The logical flow of this synthesis is depicted below.





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References

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